7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid

描述

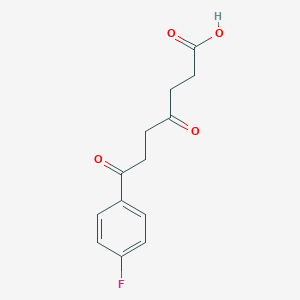

7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid is an organic compound characterized by the presence of a fluorophenyl group attached to a heptanoic acid backbone with two keto groups

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of 4-fluorobenzene with succinic anhydride, followed by subsequent steps to introduce the heptanoic acid chain and the keto groups. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process.

化学反应分析

Synthetic Pathways and Key Reactions

The compound is synthesized via stereoselective hydrogenation and condensation reactions. Key steps include:

Table 1: Principal Reactions and Conditions

-

Hydrogenation : The ruthenium-catalyzed asymmetric hydrogenation achieves >95% enantiomeric excess (ee) for diol esters, critical for statin side-chain synthesis .

-

Condensation : Reaction times are reduced by 50% compared to prior methods, enhancing scalability .

Functional Group Reactivity

The compound’s β-keto and carboxylic acid moieties enable diverse transformations:

Decarboxylation

-

Under thermal or basic conditions (e.g., NaOH, 80°C), decarboxylation yields 4-fluorophenyl-substituted diketones .

-

Example :

Nucleophilic Attack at the β-Keto Position

-

Reacts with amines (e.g., aniline) in ethanol to form enamine derivatives, useful in heterocycle synthesis .

-

Mechanism :

Esterification

-

Methanol/H₂SO₄ converts the carboxylic acid to methyl esters, improving solubility for subsequent reactions .

Table 2: Pharmacologically Relevant Derivatives

Stability and Reactivity Considerations

-

pH Sensitivity : Degrades under strong acidic/basic conditions via keto-enol tautomerization .

-

Thermal Stability : Stable up to 150°C; decomposes above 200°C to fluorobenzene and CO₂ .

Industrial-Scale Optimization

科学研究应用

7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.

Industry: It can be utilized in the production of advanced materials with specific properties, such as polymers and coatings.

作用机制

The mechanism of action of 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group can enhance binding affinity and specificity, while the keto groups may participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biological pathways and exert its effects.

相似化合物的比较

Similar Compounds

- 4-Fluorophenylacetic acid

- 4-Fluorobenzoyl chloride

- 4-Fluorophenylpropanoic acid

Uniqueness

7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid is unique due to its specific combination of functional groups and structural features. The presence of both the fluorophenyl group and the keto groups provides distinct chemical reactivity and biological activity compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

生物活性

7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid is a compound with a notable potential in medicinal chemistry, particularly due to its anti-inflammatory and analgesic properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and comparative analysis with structurally similar compounds.

- Chemical Formula : C₁₃H₁₃F O₄

- Molecular Weight : 252.24 g/mol

- Structural Features : The compound contains a fluorinated phenyl group and two keto groups, which contribute to its unique biological properties.

Research indicates that this compound exhibits significant biological activity through the following mechanisms:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in inflammatory pathways. This inhibition suggests therapeutic applications in treating conditions like arthritis and other inflammatory diseases.

- Protein Binding : Interaction studies demonstrate that the compound binds with proteins associated with inflammatory responses. This binding is believed to mediate its biological effects.

- Molecular Docking : Computational studies using molecular docking simulations reveal favorable binding affinities with target enzymes, indicating its potential as a lead compound for drug development.

Biological Activities

The primary biological activities of this compound include:

- Anti-inflammatory Effects : The compound has been evaluated for its efficacy in reducing inflammation in various models.

- Analgesic Properties : Its ability to alleviate pain has been documented in several studies, positioning it as a candidate for pain management therapies.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 7-(4-Chlorophenyl)-4,7-dioxoheptanoic acid | Chlorine instead of fluorine | Potentially different biological activity profile |

| 5-(4-Fluorophenyl)-2,5-dioxopentanoic acid | Shorter carbon chain | Different pharmacokinetics due to shorter structure |

| 6-(4-Fluorophenyl)-3,6-dioxohexanoic acid | Altered carbon chain length | Variation in solubility and reactivity |

This table highlights how variations in structure can influence biological activity and pharmacokinetics.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

-

Study on Anti-inflammatory Activity :

- A study demonstrated that the compound significantly reduced markers of inflammation in animal models of arthritis. The results indicated a dose-dependent response in reducing edema and pain scores.

-

Analgesic Effects Evaluation :

- Another research effort assessed the analgesic effects through behavioral assays in rodents. The findings suggested that the compound effectively decreased pain responses comparable to established analgesics.

-

Molecular Interaction Studies :

- Molecular docking simulations were performed to predict the binding affinity of the compound with various enzymes implicated in inflammatory processes. The results showed high binding scores, supporting further investigation into its therapeutic potential.

属性

IUPAC Name |

7-(4-fluorophenyl)-4,7-dioxoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FO4/c14-10-3-1-9(2-4-10)12(16)7-5-11(15)6-8-13(17)18/h1-4H,5-8H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMZDIGSNWYUHIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCC(=O)CCC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00365808 | |

| Record name | 7-(4-fluorophenyl)-4,7-dioxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1566-06-9 | |

| Record name | 7-(4-fluorophenyl)-4,7-dioxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。